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molecular formula C4H12N2 B052399 1,2-Diamino-2-methylpropane CAS No. 811-93-8

1,2-Diamino-2-methylpropane

Cat. No. B052399
M. Wt: 88.15 g/mol
InChI Key: OPCJOXGBLDJWRM-UHFFFAOYSA-N
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Patent
US04355045

Procedure details

A solution of 1,1-dimethylethylenediamine (8.8 g.) in ether (250 ml.) was added during 2 hours to a stirred solution of phenylacetyl chloride (15.4 g.) in ether (250 ml.). This mixture was further stirred for 2 hours. The solid was separated by filtration, and dissolved in warm water (150 ml.). The solution obtained was filtered. The filtrate was basified by addition of an excess of saturated aqueous sodium carbonate solution (50 ml.), and then extracted with chloroform (3×250 ml.). The extracts were dried (MgSO4) and evaporated to give an oil which crystallised on addition of a 1:1 v/v mixture of ether and petrol (60°-80°) to give 1,1-dimethyl-2-(2-phenylacetamido)ethylamine (13.1 g., 63%), m.p. 47°-48° C.
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:6])([NH2:5])[CH2:3][NH2:4].[C:7]1([CH2:13][C:14](Cl)=[O:15])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>CCOCC>[CH3:1][C:2]([NH2:5])([CH3:6])[CH2:3][NH:4][C:14](=[O:15])[CH2:13][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
8.8 g
Type
reactant
Smiles
CC(CN)(N)C
Name
Quantity
15.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
250 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
This mixture was further stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid was separated by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in warm water (150 ml.)
CUSTOM
Type
CUSTOM
Details
The solution obtained
FILTRATION
Type
FILTRATION
Details
was filtered
ADDITION
Type
ADDITION
Details
The filtrate was basified by addition of an excess of saturated aqueous sodium carbonate solution (50 ml.)
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (3×250 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
crystallised on addition of a 1:1 v/v mixture of ether and petrol (60°-80°)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(CNC(CC1=CC=CC=C1)=O)(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 13.1 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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